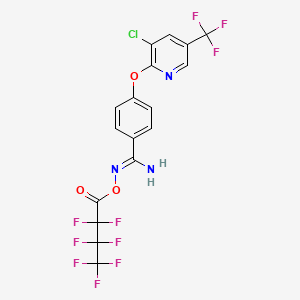

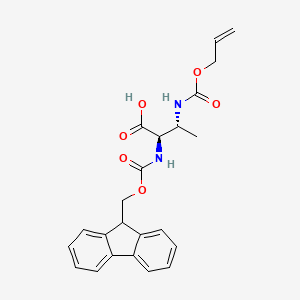

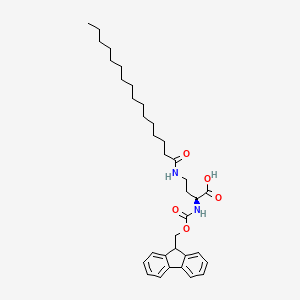

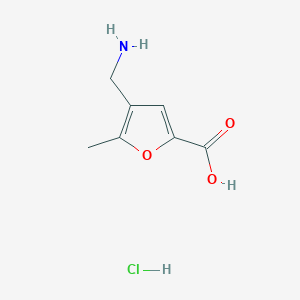

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Palm)-OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Palm)-OH) is a compound that involves the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is an amino-protecting group used in organic synthesis . It was developed in the 1970s by Louis A. Carpino . It can withstand acidic conditions and is quickly cleaved by secondary amines . This unique property is utilized, especially in solid-phase peptide synthesis .

Synthesis Analysis

The Fmoc group can be introduced to primary or secondary amines using Fmoc-Cl in the presence of a base such as pyridine or triethylamine . For amino acids, sodium bicarbonate aqueous solution can be used as a base . The Fmoc group can be removed under mild conditions using a 20% DMF solution of secondary amines such as pyrrolidine, piperidine, or morpholine .Molecular Structure Analysis

The Fmoc group is quite stable under strong acidic conditions that would cleave the Boc group, but it is slowly cleaved under contact reduction conditions that would cleave the Z group . It is quite resistant to weakly basic, hydride reduction, and oxidation conditions, but it can be quickly deprotected by the action of secondary amines . It is hardly cleaved by tertiary amines .Chemical Reactions Analysis

The Fmoc group is used in peptide synthesis because it can be deprotected under mild conditions . The deprotection by secondary amines does not damage the peptide chain, and the by-products can be removed by washing . Also, when cutting out the peptide chain, it is advantageous to use a linker that can be cut under acidic conditions .Aplicaciones Científicas De Investigación

Antibacterial Applications

Fmoc conjugated amino acids, including Fmoc-L-Dab(Palm)-OH, have been discovered to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .

Wound Infection Management

The combination of Fmoc-F and AZT significantly reduced the bacterial load in a mouse wound infection model . The increased Fmoc-F permeability by AZT through the bacterial membrane produced a synergistic effect and higher efficacy against P. aeruginosa . This combinatorial approach could be an effective strategy for the better management of bacterial wound infections .

Flavin-dependent Monooxygenases

Fmoc-L-Dab(Palm)-OH is involved in the catalysis of flavin-dependent monooxygenases, which are responsible for the synthesis of highly complex natural products . These enzymes catalyze a wide variety of redox reactions in important biological processes .

Antibiotic Resistance

Some flavin-dependent monooxygenases, which Fmoc-L-Dab(Palm)-OH is involved in, have been shown to be essential for the virulence of several human pathogens . They also play a role in antibiotic resistance .

Solid-phase Peptide Synthesis

Fmoc-L-Dab(Palm)-OH is used in solid-phase peptide synthesis . This method is commonly used in the production of peptides, which are used in a variety of applications, including drug development and the study of protein function .

Development of Inhibitors

The biomedical relevance of flavin-dependent monooxygenases, which Fmoc-L-Dab(Palm)-OH is involved in, has led to efforts to identify inhibitors against some members of this important and growing family of enzymes . These inhibitors could potentially be used in the treatment of various diseases .

Mecanismo De Acción

Target of Action

Fmoc-L-Dab(Palm)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid, is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . The primary targets of this compound are Gram-positive bacteria , including MRSA .

Mode of Action

The compound’s antimicrobial properties are specific to Gram-positive bacteria due to their ability to interact with the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross the bacterial membrane .

Biochemical Pathways

It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties .

Pharmacokinetics

It is known that the compound’s antibacterial activity can be increased by formulating it with a gram-negative specific antibiotic, aztreonam (azt) . This increases the compound’s permeability through the bacterial membrane, potentially improving its bioavailability .

Result of Action

The result of Fmoc-L-Dab(Palm)-OH’s action is a reduction in the bacterial load. In a mouse wound infection model, a formulation of Fmoc-L-Dab(Palm)-OH with AZT displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load .

Action Environment

The efficacy and stability of Fmoc-L-Dab(Palm)-OH can be influenced by environmental factors. For instance, the presence of AZT increases the compound’s permeability through the bacterial membrane, enhancing its antibacterial activity .

Direcciones Futuras

The Fmoc group continues to be widely used in peptide synthesis due to its unique properties . Its ability to be deprotected under mild conditions without damaging the peptide chain makes it particularly useful . In the future, it may be possible to develop new methods and applications that take advantage of these properties .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hexadecanoylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(38)36-25-24-32(34(39)40)37-35(41)42-26-31-29-21-17-15-19-27(29)28-20-16-18-22-30(28)31/h15-22,31-32H,2-14,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDSNIWBIQSKHK-YTTGMZPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-dab(palm)-oh | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)